5,6,7,8,9-Dehydro-10-desmethyl Finasteride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

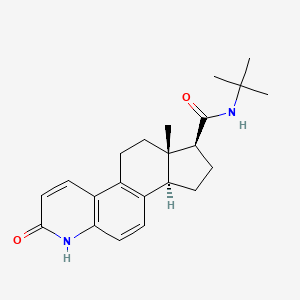

5,6,7,8,9-Dehydro-10-desmethyl Finasteride is a synthetic compound that belongs to the class of steroidal antiandrogens. It is structurally related to Finasteride, a well-known inhibitor of the enzyme 5-alpha-reductase, which is involved in the conversion of testosterone to dihydrotestosterone.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8,9-Dehydro-10-desmethyl Finasteride typically involves multiple steps, starting from commercially available steroidal precursors. The key steps include:

Oxidation: The precursor undergoes oxidation to introduce a ketone group.

Reduction: The ketone is then reduced to form the corresponding alcohol.

Dehydration: The alcohol is dehydrated to form an alkene.

Cyclization: The alkene undergoes cyclization to form the indenoquinoline core structure.

Functional Group Modification: Various functional groups are introduced or modified to achieve the final structure of this compound.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic route with optimizations for yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

5,6,7,8,9-Dehydro-10-desmethyl Finasteride undergoes several types of chemical reactions, including:

Oxidation: Conversion of alcohol groups to ketones or carboxylic acids.

Reduction: Reduction of ketones to alcohols.

Substitution: Replacement of functional groups with other groups.

Cyclization: Formation of ring structures from linear precursors.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Cyclization Conditions: Acidic or basic catalysts, elevated temperatures.

Major Products Formed

The major products formed from these reactions include various intermediates and derivatives of this compound, which can be further modified for specific applications .

Wissenschaftliche Forschungsanwendungen

5,6,7,8,9-Dehydro-10-desmethyl Finasteride has several scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry for the study of steroidal compounds.

Biology: Investigated for its effects on androgen receptors and related pathways.

Medicine: Potential therapeutic agent for androgen-dependent conditions.

Industry: Utilized in the development of new pharmaceuticals and as an impurity standard in quality control.

Wirkmechanismus

The mechanism of action of 5,6,7,8,9-Dehydro-10-desmethyl Finasteride involves the inhibition of the enzyme 5-alpha-reductase. This enzyme is responsible for the conversion of testosterone to dihydrotestosterone, a potent androgen that plays a key role in the development of androgen-dependent conditions. By inhibiting this enzyme, the compound reduces the levels of dihydrotestosterone, thereby alleviating the symptoms associated with these conditions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Finasteride: The parent compound, widely used for the treatment of benign prostatic hyperplasia and male pattern baldness.

Dutasteride: Another 5-alpha-reductase inhibitor with a broader spectrum of activity.

Bicalutamide: A non-steroidal antiandrogen used in the treatment of prostate cancer.

Uniqueness

5,6,7,8,9-Dehydro-10-desmethyl Finasteride is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to its parent compound, Finasteride. These modifications can potentially enhance its efficacy, selectivity, and safety profile .

Biologische Aktivität

5,6,7,8,9-Dehydro-10-desmethyl Finasteride is a synthetic compound derived from Finasteride, a well-known 5-alpha-reductase inhibitor. This compound has garnered attention for its potential therapeutic applications in androgen-dependent conditions such as benign prostatic hyperplasia (BPH) and androgenetic alopecia (male pattern baldness). This article explores its biological activity, mechanism of action, efficacy in clinical studies, and comparisons with related compounds.

This compound functions primarily through the inhibition of the enzyme 5-alpha-reductase . This enzyme catalyzes the conversion of testosterone to dihydrotestosterone (DHT), a potent androgen responsible for various androgen-dependent conditions. By inhibiting this enzyme, the compound effectively lowers DHT levels, which can alleviate symptoms associated with conditions like hair loss and prostate enlargement.

Inhibition of 5-alpha-reductase

The inhibition of 5-alpha-reductase by this compound is crucial for its biological activity. Research indicates that this compound exhibits a similar inhibitory profile to that of Finasteride but may have enhanced selectivity and potency due to its unique structural modifications .

Comparative Efficacy

A study comparing topical formulations of Finasteride showed that both topical and oral forms lead to significant increases in hair count. The topical application resulted in lower systemic exposure to DHT compared to oral administration, suggesting a potentially safer profile with fewer side effects .

| Formulation | Change in Hair Count | Serum DHT Reduction | Side Effects |

|---|---|---|---|

| Topical Finasteride | 20.2 hairs | 34.5% | Minimal systemic effects |

| Oral Finasteride | 21.1 hairs | 55.6% | Higher risk of side effects |

| Placebo | 6.7 hairs | N/A | N/A |

Case Studies and Clinical Findings

Clinical studies have demonstrated the efficacy of this compound in promoting hair growth and reducing prostate size:

- Hair Growth Study : A trial involving patients treated with finasteride-loaded microspheres showed an impressive hair growth rate of 93.3% after 10 weeks compared to 86.7% for those on oral finasteride .

- Prostate Size Reduction : In studies focusing on BPH treatment, the compound has been observed to significantly reduce prostate volume and improve urinary flow rates in patients .

Safety Profile

While both Finasteride and its derivatives are generally well-tolerated, there are concerns regarding potential psychiatric side effects associated with systemic DHT reduction. Reports indicate that some patients may experience depression or suicidal ideation when using these medications . However, localized applications such as topical formulations appear to mitigate these risks due to lower systemic absorption.

Eigenschaften

IUPAC Name |

(1S,3aR,11aS)-N-tert-butyl-11a-methyl-7-oxo-2,3,3a,6,10,11-hexahydro-1H-indeno[5,4-f]quinoline-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O2/c1-21(2,3)24-20(26)17-8-7-16-14-5-9-18-15(6-10-19(25)23-18)13(14)11-12-22(16,17)4/h5-6,9-10,16-17H,7-8,11-12H2,1-4H3,(H,23,25)(H,24,26)/t16-,17+,22-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZACIUDIGSNSRB-JKSBSHDWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3=C(C1CCC2C(=O)NC(C)(C)C)C=CC4=C3C=CC(=O)N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC3=C([C@@H]1CC[C@@H]2C(=O)NC(C)(C)C)C=CC4=C3C=CC(=O)N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.